One of the most actively researched applications of BaH2 lies in its ability to transport hydrogen ions. Unlike traditional proton conductors, BaH2 exhibits hydride ion conductivity, where the entire hydrogen atom (H⁻) moves through the crystal lattice. This property holds promise for developing next-generation hydrogen-based technologies, such as fuel cells and solid-state hydrogen storage .
Researchers are using neutron spectroscopy to study the diffusion pathways of hydrogen ions in BaH2. This technique allows for detailed analysis of the movement patterns and the impact of the material's structural phase transition on its conductive properties .
Due to its high hydrogen content (about 3.7% by weight) and its ability to release hydrogen gas at elevated temperatures, BaH2 is considered a potential candidate for solid-state hydrogen storage. This technology offers several advantages over traditional methods, such as improved safety and higher gravimetric capacity (the amount of hydrogen stored per unit mass).
However, significant research is still needed to overcome challenges associated with BaH2's high decomposition temperature and the development of efficient methods for hydrogen absorption and desorption .
Beyond hydrogen storage and transport, researchers are exploring the potential of BaH2 in other areas, including:
Barium hydride, with the chemical formula BaH₂, is an inorganic compound characterized by its white to gray crystalline appearance. It has a molar mass of approximately 139.34 g/mol and a density of about 4.16 g/cm³. Barium hydride is notable for its high reactivity, particularly with water and oxygen, leading to the release of hydrogen gas. This compound is primarily used in industrial applications and research settings due to its strong reducing properties and ability to generate hydrogen gas upon decomposition .
Barium hydride is a hazardous material and should be handled with care. It is:
These reactions highlight the compound's utility as a reducing agent and its potential for hydrogen production.
Barium hydride does not have any known biological function and is not typically studied for biological activity. Its primary applications are in industrial and research contexts rather than biological systems. Additionally, it is classified as a hazardous material due to its reactivity and should be handled with care .
Barium hydride can be synthesized through the direct reaction of elemental barium with hydrogen gas at elevated temperatures, typically between 150°C and 200°C:
This method is the most common approach for producing barium hydride in both laboratory and industrial settings. The process requires careful control of temperature and pressure to ensure efficient production .
Research on barium hydride includes studies on its interaction with metals for nitrogen activation and subsequent hydrogenation processes. These studies indicate that barium hydride can significantly lower the activation energy required for certain reactions, thus facilitating ammonia production in catalytic systems.
Additionally, neutron spectroscopy has been employed to investigate the diffusion pathways of hydrogen ions within barium hydride, revealing insights into its ionic conductivity properties .
Barium hydride shares similarities with other metal hydrides but exhibits unique characteristics that distinguish it from them. Below is a comparison table of barium hydride with similar compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Barium Hydride | BaH₂ | High reactivity; strong reducing agent; hydrogen storage potential |
Calcium Hydride | CaH₂ | Less dense; used in dehydrogenation reactions |
Magnesium Hydride | MgH₂ | Lower decomposition temperature; used in hydrogen storage |
Lithium Hydride | LiH | Lightweight; used in batteries and as a reducing agent |
Barium hydride's high density and unique ionic conduction properties make it particularly noteworthy among metal hydrides, especially for applications related to hydrogen storage and catalysis .
Solid-state synthesis represents the most fundamental and widely employed methodology for barium hydride preparation, involving the direct reaction between metallic barium and hydrogen gas under carefully controlled atmospheric conditions. The conventional solid-state synthesis pathway follows the straightforward chemical equation: Ba + H₂ → BaH₂. This reaction typically requires elevated temperatures between 150-200°C to achieve adequate reaction rates and complete conversion.
The solid-state synthesis process demands meticulous control of atmospheric conditions to prevent oxidation and ensure high-purity product formation. Research has demonstrated that the synthesis often requires careful control of temperature and pressure to ensure the purity and yield of barium hydride. In controlled experimental conditions, barium metal is sealed in an autoclave with deuterium gas at 180°C and 27 bar pressure for 24 hours to produce deuterated barium hydride, demonstrating the precision required for optimal synthesis.
Temperature considerations play a crucial role in solid-state synthesis protocols. The melting point of barium hydride occurs at 1200°C, though decomposition to metal with loss of hydrogen occurs at the lower temperature of 675°C. This thermal behavior necessitates careful temperature control during synthesis to maintain structural integrity while achieving complete conversion. The density of the resulting crystalline solid reaches 4160 kg m⁻³, indicating the formation of a highly compact crystal structure.
The crystallographic structure of barium hydride produced through solid-state synthesis exhibits an orthorhombic configuration at room temperature, characterized by the space group Pnma. Neutron powder diffraction studies have provided detailed insights into hydrogen atom positions within the crystal lattice, revealing their occupation of two distinct crystallographic sites. The lattice parameters for barium hydride demonstrate specific dimensional characteristics that directly influence the material's subsequent properties and applications.
Liquid-ammonia-mediated impregnation represents an innovative synthesis approach that enables the preparation of highly dispersed barium hydride catalysts with exceptional loading capacities. This methodology involves the conversion of metallic barium to barium amide through ammonia solvation, followed by subsequent hydrogenation to form the desired hydride product.
The preparation process begins with the impregnation of metallic barium on magnesium oxide support using liquid ammonia as the solvent medium. Research has shown that 30 mg of metallic barium mixed with 120 mg of magnesium oxide can be loaded into a custom-designed stainless-steel reactor equipped with a quartz liner and sapphire observation window. The reactor is cooled in a liquid nitrogen bath, and approximately 5 mL of liquefied ammonia is introduced to enable complete impregnation of all solid materials.
During the ammonia impregnation phase, a characteristic blue solution of ammonia-solvated barium forms, which can be visually observed through the reactor's observation window. The reactor undergoes agitation using an auto-shaker for 5 hours, facilitating the formation of barium amide (Ba(NH₂)₂) dispersed on the magnesium oxide support. This intermediate barium amide phase serves as the precursor for subsequent hydride formation.
The hydrogenation step converts the barium amide precursor to the final barium hydride product through treatment with hydrogen gas under controlled conditions. The barium amide/magnesium oxide sample is placed in a quartz-lined stainless steel fixed-bed reactor and subjected to hydrogen flow at 30 mL min⁻¹, 10 bar pressure, and 300°C for 8 hours. This process yields supported barium hydride catalysts with ultrahigh barium loading of up to 20 weight percent.
The liquid-ammonia-mediated technique produces atomically dispersed barium hydride species that exhibit extraordinary reactivity toward hydrogen activation at room temperature. The resulting material demonstrates deuteration rates at benzylic sites that are two orders of magnitude higher than bulk barium hydride, highlighting the enhanced catalytic performance achieved through this synthesis methodology.
Parameter | Value | Reference |
---|---|---|
Barium Loading | 20 wt% | |
Hydrogenation Temperature | 300°C | |
Hydrogenation Pressure | 10 bar | |
Hydrogenation Duration | 8 hours | |
Hydrogen Flow Rate | 30 mL min⁻¹ |
High-pressure hydrogenation protocols enable the synthesis of barium hydride through the application of elevated pressures that facilitate enhanced hydrogen incorporation and structural modifications. These methodologies are particularly significant for producing barium hydride variants with altered crystallographic structures and enhanced hydrogen storage capacities.
Pressure-induced structural transformations in barium hydride occur through specific phase transitions that dramatically influence the material's properties. Research has identified two primary structural phase transitions upon compression: from an insulating, cotunnite (Pnma) structure (barium hydride-I) to a hexagonal close-packed nickel-indium-type (P6₃/mmc) structure at 1.6 gigapascals (barium hydride-II), and subsequently to an aluminum boride-type simple hexagonal structure at 54 gigapascals (barium hydride-III).
The pressure evolution of barium hydride demonstrates significant structural modifications across different pressure ranges. Neutron powder diffraction measurements reveal that the orthorhombic to hexagonal structural phase transition occurs over a wide pressure range from 1.3 gigapascals to 4.9 gigapascals, resulting in a 13.6% volume contraction. This volume reduction increases the volumetric storage density, making high-pressure synthesis valuable for hydrogen storage applications.
Advanced high-pressure synthesis protocols can produce novel barium polyhydride compounds through enhanced hydrogenation. When barium hydride is compressed in a hydrogen medium, it incorporates hydrogen molecules, forming barium tetrahydride by 40 gigapascals. Further compression and heating at 45 gigapascals and 1200 K leads to the formation of a Weaire-Phelan barium polyhydride (Ba₈H₄₆) with a clathrate structure.
The synthesis of barium dodecahydride (BaH₁₂) represents the most advanced high-pressure hydrogenation achievement, requiring pressures from 75 to 173 gigapascals. This synthesis utilizes in situ generation of hydrogen from ammonia borane (NH₃BH₃) to create a previously unknown superhydride with a pseudocubic face-centered cubic barium sublattice. The resulting material exhibits unique molecular characteristics, containing hydrogen molecules, hydrogen trimer anions, and detached hydrogen chains formed through Peierls-type distortion.
Mechanochemical synthesis through ball milling represents a solvent-free, environmentally friendly approach for barium hydride preparation that offers unique advantages in terms of particle size control, defect engineering, and enhanced reactivity. This methodology employs mechanical energy to drive chemical transformations, enabling the synthesis of nanostructured barium hydride materials with improved catalytic properties.
The mechanochemical synthesis process involves the controlled grinding of starting materials using high-energy ball mills under inert atmospheric conditions. Research demonstrates that ball-milling processes of starting nickel/barium hydride mixtures can significantly decrease the size of barium hydride particles and increase the density of defects, thus potentially enhancing the reactivity of the hydride. The typical procedure involves mixing metallic nickel powder and barium hydride at a 1:1 ratio (2 g each) in a glass vial, followed by ball-milling using a high-energy SPEX mill.
Ball milling parameters critically influence the mechanochemical synthesis outcomes, with sphere material, milling frequency, and temperature serving as key variables. Heavy spheres and high milling frequencies boost hydrocarbon yields by maximizing mechanical forces and frequency of collisions. The process typically alternates between 30-minute periods of ball-milling and 5-minute cooling intervals to prevent excessive heating, with total milling times approaching 16 hours.
The mechanochemical approach enables the synthesis of perovskite oxyhydrides containing barium hydride components through direct solid-state reactions. This methodology has demonstrated success in producing various ABO₂H-type oxyhydrides, including those with tolerance factors much smaller than 1, which cannot be obtained through high-pressure synthesis. The feasibility of mechanochemical reactions correlates with the calculated shear modulus of starting reagents (binary oxides and hydrides).
Particle size analysis reveals significant structural modifications resulting from mechanochemical processing. X-ray diffraction patterns collected before and after ball milling show that the crystallite size of barium hydride decreases significantly from 78 to 27 nanometers. This size reduction leads to increased defects in barium hydride structure, enhancing chemical reactivity and potentially contributing to improved performance in various applications.
Induction-heated ball-milling represents an advanced mechanochemical approach that combines mechanical energy with controlled heating to optimize synthesis conditions. This technique enables very fast heating of the milling medium, reaching approximately 80°C in just 15 seconds, and allows heating either the walls of milling jars or the beads themselves depending on material choice. The possibility of heating from the inside using polymethyl methacrylate jars and stainless steel beads provides unique advantages compared to conventional heating systems.
Chemical Looping Process Fundamentals
Barium hydride demonstrates exceptional capabilities in chemical looping processes for ammonia synthesis, representing a paradigm shift from traditional catalytic approaches. The chemical looping mechanism involves alternating exposure of barium hydride to nitrogen gas and hydrogen gas in separate steps, achieving significantly higher ammonia production rates compared to conventional catalytic processes [1] [2].
The process operates through a two-step cycle: nitrogen fixation during the nitridation step and ammonia formation during the hydrogenation step. During the nitridation phase, barium hydride undergoes nitrogen fixation through the reaction: BaH₂ + N₂ → BaH₂₋₂ₓ(NH)ₓ + xH₂. This transformation involves the creation of hydrogen vacancies that serve as active sites for nitrogen activation, with the hydridic hydrogen acting as both an electron donor and proton source [1] [3].
Performance Metrics and Operational Conditions
The chemical looping process mediated by barium hydride achieves remarkable performance metrics under mild conditions. At 673 K (400°C), the barium hydride-mediated chemical looping process produces ammonia at a rate of 1230 μmol g⁻¹ h⁻¹, which is comparable to some transition metal catalysts operating under similar conditions [4]. This performance represents a significant advancement considering the transition-metal-free nature of the system.
Catalyst System | Temperature (°C) | Pressure (bar) | Ammonia Synthesis Rate (μmol g⁻¹ h⁻¹) | Activation Energy (kJ mol⁻¹) |
---|---|---|---|---|
BaH₂ (pure) | 400 | 1 | 1230 | Not specified |
BaH₂-Co/CNT | 300 | 1 | Not specified | 58 |
BaH₂-Ni/Al₂O₃ | 300 | 1 | Not specified | Not specified |
Ba₂RuH₆ | 300 | 1 | Not specified | 63.9-90.3 |
Mechanistic Advantages
The chemical looping approach offers several mechanistic advantages over conventional catalytic processes. The separation of nitrogen fixation and hydrogenation steps prevents competitive adsorption between nitrogen and hydrogen, which typically limits the performance of traditional catalysts [1] [5]. The ammonia production rate through the chemical looping route far exceeds that of a catalytic process using the same material, highlighting the effectiveness of this approach [1].
The process enables the use of materials that would otherwise be inactive under continuous gas flow conditions. When barium hydride is exposed to a continuous nitrogen-hydrogen mixture, it exhibits very low catalytic activity. However, the chemical looping process transforms the same material into a highly active system by creating optimal conditions for each reaction step [5] [6].
Hydrogen Vacancy Formation Mechanisms
The creation of hydrogen vacancies in barium hydride plays a crucial role in nitrogen activation dynamics. Experimental and computational studies reveal that the introduction of hydrogen vacancies is essential for creating coordinatively unsaturated multi-barium sites that are responsible for nitrogen adsorption and activation [1] [2]. These vacancies are formed through the reductive elimination of hydrogen gas from the barium hydride lattice.
The theoretical calculations demonstrate that hydrogen vacancy formation leads to the creation of coordinatively unsaturated multi-barium sites, which are responsible for the adsorption and activation of nitrogen molecules [3]. The hydridic hydrogen acts as an electron donor and facilitates the activation of nitrogen with concurrent hydrogen release, functionally resembling molecular hydrido complexes and the iron-molybdenum cofactor in nitrogenase [3].
Nitrogen Activation Pathways
The nitrogen activation process follows an associative mechanism rather than the dissociative pathway typical of transition metal catalysts. The barium atoms adjacent to hydrogen vacancies are responsible for binding nitrogen molecules, which differs significantly from conventional transition metals where specific clusters serve as active sites [3] [4]. The process involves the formation of multiple coordinatively unsaturated barium sites that work collectively to activate the nitrogen triple bond.
Process Step | Key Intermediate | Mechanism Type |
---|---|---|
Hydrogen vacancy formation | Coordinatively unsaturated Ba sites | Reductive elimination |
N₂ activation on Ba sites | N₂ adsorbed on Ba | Electron donation |
HNNH₂⁻ formation | HNNH₂⁻ species | Reductive protonation |
N-N bond cleavage | Two NH₂⁻ species | Associative pathway |
NH₃ formation and release | NH₃ + regenerated BaH₂ | Hydrogenation |
Dynamic Structural Transformations
Machine learning-driven molecular dynamics simulations reveal that barium hydride undergoes profound structural changes during the nitrogen activation process. When first exposed to nitrogen gas, barium hydride transforms into a superionic mixed compound, BaH₂₋₂ₓ(NH)ₓ, characterized by high mobility of both hydrides and imides [7] [5]. This transformation is not limited to the surface but involves the entire catalyst structure.
The superionic behavior plays a critical role in enhancing hydrogen release during the nitridation process. The marked increase in hydride mobility in the mixed compound significantly facilitates the formation of hydrogen gas, exceeding what is observed when increasing temperature under inert atmosphere conditions [5]. The transition time for hydrogen release decreases with rising imide concentration on the surface, indicating faster kinetics as the structural transformation progresses.
Kinetic Considerations
The hydrogen vacancy-mediated nitrogen activation process exhibits unique kinetic characteristics. The creation of hydrogen vacancies enables multiple reaction pathways to proceed simultaneously, with the adjacent lattice hydridic hydrogen undergoing both reductive elimination and reductive protonation to convert nitrogen to nitrogen-hydrogen intermediates [1] [2]. The rate-determining step appears to be the formation of HNNH₂⁻ species, with transition times on the order of 10⁻⁴ seconds at low surface coverage [5].
The kinetic analysis reveals that the ammonia production rate through the hydride-vacancy mechanism via chemical looping far exceeds that of catalytic processes using the same material. This enhancement is attributed to the elimination of competitive adsorption effects and the creation of optimal reaction conditions for each step of the nitrogen fixation process [1] [2].
Atomically Dispersed Barium Hydride Catalysts
The development of atomically dispersed barium hydride catalysts represents a significant advancement in hydrogen isotope exchange reactions. These catalysts, typically supported on magnesium oxide (BaH/MgO), are synthesized using a convenient impregnation-hydrogenation method that achieves ultrahigh barium loading of up to 20 weight percent [8] [9]. The atomically dispersed nature of these catalysts overcomes the limitations of bulk barium hydride, which suffers from high lattice energy and limited exposure of active sites.
The surface barium hydride species exhibit extraordinary reactivity toward hydrogen gas activation at room temperature, enabling highly efficient hydrogen isotope exchange of both sp³ carbon-hydrogen and sp² carbon-hydrogen bonds in nonactivated alkylarenes using deuterium gas as the deuterium source [8] [9]. This represents a significant improvement over bulk barium hydride, which shows no detectable hydrogen-deuterium exchange activity under ambient conditions.
Deuteration Mechanisms and Selectivity
The hydrogen isotope exchange process proceeds through two distinct mechanistic pathways depending on the target carbon-hydrogen bond type. For benzylic carbon-hydrogen bonds, the mechanism involves deprotonation of sp³ carbon-hydrogen bonds followed by deuterium incorporation. The theoretical studies reveal that this process encounters a moderate free energy barrier of 19.3 kcal mol⁻¹, which is accessible under room temperature conditions [9].
For aromatic carbon-hydrogen bonds, the mechanism proceeds via nucleophilic attack of hydridic deuterium to the sp² carbon atoms, forming Meisenheimer anion intermediates. The energy barriers for nucleophilic attack at meta, para, and ortho positions are 16.6, 17.4, and 17.5 kcal mol⁻¹, respectively, explaining the observed order of deuteration rates [9].
Catalyst System | Temperature (°C) | Substrate | Deuteration Rate Enhancement | Mechanism |
---|---|---|---|---|
BaH/MgO (atomically dispersed) | 25 | Toluene | 100× vs bulk BaH₂ | Deprotonation/nucleophilic attack |
BaH/MgO (benzylic C-H) | 25 | Toluene derivatives | High selectivity | sp³ C-H deprotonation |
BaH/MgO (aromatic C-H) | 25 | Non-directional aromatics | Room temperature activation | sp² C nucleophilic attack |
Performance Characteristics
The atomically dispersed barium hydride catalyst demonstrates exceptional performance in hydrogen isotope exchange reactions. The deuteration rate at benzylic sites is two orders of magnitude higher than that of bulk barium hydride, representing a dramatic improvement in catalytic efficiency [8] [9]. The catalyst enables regioselective deuteration of benzylic sites in toluene and its derivatives, achieving turnover frequencies that surpass both homogeneous and heterogeneous counterparts.
The catalyst facilitates deuteration of non-directional aromatics at room temperature with efficiency comparable to transition metal-catalyzed processes, which typically require elevated temperatures ranging from 100 to 200°C [10] [9]. This room temperature activity represents a significant energy advantage and expands the potential applications of the catalytic system.
Substrate Scope and Applications
The hydrogen isotope exchange system demonstrates broad substrate scope, encompassing various alkylarene compounds. The catalyst successfully deuterates benzylic carbon-hydrogen bonds in toluene derivatives while maintaining high selectivity [9]. Additionally, it enables deuteration of aromatic carbon-hydrogen bonds in non-directional aromatics, providing access to deuterated compounds that are difficult to obtain through conventional methods.
The implications for pharmaceutical and materials science applications are significant, as deuterium-labeled compounds are essential for drug development, biological compound imaging and tracking, and organic light-emitting diodes. The ability to perform these transformations under mild conditions using deuterium gas as the deuterium source offers an environmentally benign alternative to traditional methods [9] [11].
Activation Energy Comparisons
Barium hydride-based catalysts exhibit significantly lower activation energies compared to unpromoted transition metal systems. The addition of barium hydride to nickel catalysts reduces the apparent activation energy dramatically from 150 kJ mol⁻¹ to 87 kJ mol⁻¹, representing a 42% reduction in the energy barrier for ammonia synthesis [12] [13]. This reduction is attributed to the strong synergistic effect between nickel and barium hydride for promoting nitrogen activation and hydrogenation.
The barium hydride-cobalt system demonstrates even more impressive performance with an activation energy of 58 kJ mol⁻¹, which is substantially lower than conventional cobalt-based catalysts [14] [15]. This low activation energy enables ammonia synthesis activity at temperatures as low as 150°C, representing a significant advancement in mild-condition catalysis.
Turnover Frequency Analysis
The turnover frequency data reveals the superior performance of barium hydride-promoted systems compared to conventional transition metal catalysts. The Ba₂RuH₆ complex hydride catalyst displays outstanding catalytic activity that is nearly an order of magnitude higher than that of the active barium oxide-promoted ruthenium metal catalyst at temperatures below 573 K [16] [17]. This exceptional performance is attributed to the unique complex active center consisting of three barium atoms and one ruthenium atom plus coordinating hydridic hydrogens.
Iron-based catalysts promoted with barium hydride achieve turnover frequencies of approximately 12 s⁻¹ at 300°C, which is over an order of magnitude higher than those of other transition metals used in highly active catalysts for ammonia synthesis [18]. This exceptional activity is attributed to the intrinsic nature of iron to desorb adsorbed hydrogen atoms as hydrogen molecules at low temperatures, preventing hydrogen poisoning effects.
Catalyst System | Temperature (°C) | Activation Energy (kJ mol⁻¹) | Relative Activity | Operating Pressure (bar) |
---|---|---|---|---|
BaH₂ (chemical looping) | 400 | Not specified | Comparable to Cs-Ru/MgO | 1 |
BaH₂-Ni catalyst | 300 | 87 | Comparable to Cs-Ru/MgO | 1 |
Ni catalyst (unpromoted) | 300 | 150 | Much lower | 1 |
BaH₂-Co/CNT | 300 | 58 | 2.5× higher than Cs-Ru/MgO | 1 |
Ba₂RuH₆ | 300 | 63.9-90.3 | 10× higher than BaO-Ru/MgO | 1 |
Fe-based (Haber-Bosch) | 400-500 | 100-200 | Industrial standard | 150-300 |
Mechanistic Advantages
The superior performance of barium hydride-based systems stems from fundamental mechanistic differences compared to conventional transition metal catalysts. Unlike traditional catalysts where nitrogen activation occurs exclusively on metal surfaces, barium hydride systems enable nitrogen activation on alkaline earth metal centers, providing alternative pathways that circumvent traditional scaling relationships [1] [3].
The hydridic hydrogen in barium hydride acts as both an electron donor and proton source, facilitating multiple reaction pathways simultaneously. This multifunctional nature contrasts with transition metal systems where separate sites are typically required for different reaction steps [3] [4]. The ability to channel hydridic hydrogen to adsorbed nitrogen species through reductive protonation represents a unique mechanistic feature not available in conventional catalysts.
Operational Advantages
Barium hydride-based catalysts operate effectively under significantly milder conditions compared to traditional transition metal systems. The Haber-Bosch process requires temperatures of 400-500°C and pressures of 150-300 bar, while barium hydride systems achieve comparable performance at 300°C and atmospheric pressure [4] [17]. This represents substantial energy savings and reduced capital investment requirements for industrial applications.
The chemical looping approach eliminates the need for continuous high-pressure operation, instead utilizing alternating low-pressure feeds of nitrogen and hydrogen. This operational flexibility provides advantages in terms of safety, equipment design, and process control compared to traditional high-pressure catalytic processes [1] [5].
Economic and Environmental Considerations
The use of barium hydride-based catalysts offers potential economic advantages due to the abundance and lower cost of barium compared to precious metals like ruthenium and rhodium. The ability to operate at lower temperatures and pressures reduces energy consumption and potentially lowers global carbon emissions associated with ammonia production [19] [18].
Irritant